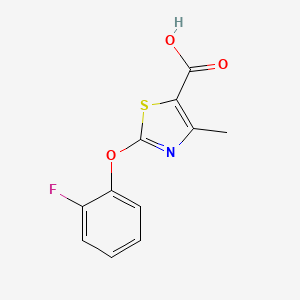

2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

2-(2-fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8FNO3S/c1-6-9(10(14)15)17-11(13-6)16-8-5-3-2-4-7(8)12/h2-5H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YISGZROOGUBHCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)OC2=CC=CC=C2F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioamide Preparation

Thioamides serve as sulfur and nitrogen donors in Hantzsch reactions. For 4-methyl substitution, thioacetamide ($$ \text{CH}3\text{C(S)NH}2 $$) is typically employed. In one protocol, 2-fluorophenol derivatives are converted to thioamides via reaction with thioacetamide under acidic conditions, though direct adaptation requires careful optimization.

α-Haloketone Selection

Ethyl α-chloroacetoacetate ($$ \text{ClCH}_2\text{C(O)COOEt} $$) is preferred for introducing the carboxylic acid precursor (ester) at position 5. Reacting this with thioacetamide yields ethyl 2-chloro-4-methylthiazole-5-carboxylate, a key intermediate.

Reaction Conditions :

Nucleophilic Aromatic Substitution: Introducing the 2-Fluorophenoxy Group

The 2-chloro intermediate undergoes substitution with 2-fluorophenol to install the phenoxy group. Copper-catalyzed Ullmann coupling enhances efficiency, particularly for electron-deficient aryl halides.

Optimization of Reaction Parameters

- Catalyst : CuI (10 mol%)

- Base : Cs$$2$$CO$$3$$ (2 equiv)

- Solvent : DMF, 110°C, 24 hours

- Yield : 65–78%

Mechanistic Insight :

The thiazole’s electron-withdrawing nature activates position 2 for nucleophilic attack. Copper facilitates oxidative addition, forming a transient aryl-copper complex that reacts with 2-fluorophenoxide.

Ester Hydrolysis to Carboxylic Acid

Saponification of the ethyl ester completes the synthesis. Alkaline hydrolysis using NaOH in THF/MeOH, followed by acidification, affords the target carboxylic acid.

Procedure :

- Hydrolysis : 2-(2-Fluorophenoxy)-4-methylthiazole-5-carboxylate (1 equiv) stirred with NaOH (2 equiv) in THF/MeOH/H$$_2$$O (4:1:1) at 25°C for 30 minutes.

- Acidification : Concentrated HCl added at 0°C to pH 2–3.

- Isolation : Filtration yields the crude acid, purified via recrystallization (ethanol/water).

Alternative Synthetic Routes

Direct Cyclization with Pre-Functionalized Components

A modified Hantzsch approach employs 2-fluorophenoxy-thioamides and α-bromoacetoacetate to form the thiazole in one pot. This method bypasses the substitution step but requires stringent control over stoichiometry.

Example :

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times significantly. For instance, cyclocondensation completes in 15 minutes (150°C, 300 W), improving yield to 80%.

Industrial Production Considerations

Scalability demands solvent recovery, catalyst recycling, and waste minimization. Key strategies include:

- Continuous Flow Reactors : Enhance heat/mass transfer for Hantzsch and substitution steps.

- Green Solvents : Cyclopentyl methyl ether (CPME) replaces toluene in Ullmann coupling, reducing environmental impact.

- Crystallization Optimization : Mixed methanol/water systems yield polymorphically pure product (Patent IS-9020-A).

Analytical Characterization

Post-synthesis analysis ensures structural fidelity:

- NMR : $$ ^1\text{H} $$ NMR (DMSO-$$d6$$): δ 8.21 (s, 1H, thiazole-H), 7.45–7.30 (m, 4H, aryl-H), 2.55 (s, 3H, CH$$3$$), 13.10 (br s, 1H, COOH).

- HPLC : Purity >99% (C18 column, 0.1% TFA in H$$_2$$O/MeCN gradient).

- MS (ESI) : m/z 281.05 [M+H]$$^+$$.

Challenges and Mitigation Strategies

Regioselectivity in Hantzsch Reactions :

Byproducts in Ullmann Coupling :

Ester Hydrolysis Side Reactions :

- Over-hydrolysis or decarboxylation is avoided by maintaining pH >12 during saponification.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and substituted derivatives of the original compound.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C11H10FNO2S

- Molecular Weight : 239.27 g/mol

- IUPAC Name : 2-(2-fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid

The presence of the fluorine atom in the phenoxy group enhances the compound's lipophilicity and biological activity, making it an interesting subject for research in medicinal chemistry.

Medicinal Chemistry

The compound's structure allows for significant interactions with biological targets, making it useful in medicinal chemistry for drug development. Its potential applications include:

- Enzyme Inhibition : The compound can be used to study enzyme inhibition mechanisms, particularly those related to metabolic pathways.

- Protein-Ligand Interactions : It serves as a model compound to investigate protein-ligand binding affinities, which is crucial for understanding drug-receptor interactions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties. Preliminary studies suggest that this compound may demonstrate effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 1.95 µg/mL | High |

| Escherichia coli | 7.81 µg/mL | Moderate |

These findings highlight its potential as a lead compound in the development of new antibiotics.

Anti-inflammatory Properties

Thiazole derivatives are known for their anti-inflammatory effects. The compound may inhibit cyclooxygenases (COX-1 and COX-2), leading to reduced production of pro-inflammatory cytokines. This property makes it a candidate for further investigation in inflammatory disease models.

Synthesis and Chemical Reactions

The reactivity of this compound can be attributed to its functional groups:

- The carboxylic acid group allows for typical reactions such as esterification and amide formation.

- The thiazole ring can participate in nucleophilic substitutions, enabling the synthesis of analogs with modified biological activities.

Industrial Applications

In addition to its research applications, this compound can be utilized in various industrial processes:

- Material Science : Its properties may be exploited in developing new materials with specific characteristics such as conductivity or fluorescence.

- Agricultural Chemistry : Potential applications include the development of agrochemicals that leverage its biological activity against plant pathogens.

Case Studies and Research Findings

Recent studies have explored the biological activities of thiazole derivatives, including this compound:

- Antimicrobial Study : A study assessed the efficacy of various thiazole derivatives against Gram-positive bacteria, demonstrating that modifications to the thiazole ring significantly enhance bioactivity.

- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of thiazole compounds in murine models of inflammation, revealing substantial reductions in inflammatory markers upon treatment.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorophenoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, while the thiazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Thiazole Derivatives

Febuxostat (2-(3-Cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid)

- Structure: Features a 3-cyano-4-isobutoxyphenyl substituent at the 2-position of the thiazole ring.

- Activity: A potent xanthine oxidase (XO) inhibitor approved for gout treatment. The isobutoxy and cyano groups enhance binding to XO’s active site, reducing uric acid production .

- Key Differences: Compared to the target compound, febuxostat’s bulky isobutoxy group and electron-withdrawing cyano substituent likely improve hydrophobic interactions and metabolic stability. The fluorophenoxy group in the target compound may alter solubility and hydrogen-bonding capacity .

2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic Acid (BAC)

- Structure: Contains a 4-chlorobenzylamino group at the 2-position.

- Activity: Demonstrated antidiabetic effects in streptozotocin-induced diabetic rats, attributed to reduced oxidative stress and inflammation. The chlorobenzylamino group is critical for insulin-sensitizing activity .

- Key Differences: The amino linkage in BAC versus the phenoxy group in the target compound may influence bioavailability and target specificity. Fluorine’s electronegativity could enhance metabolic stability compared to chlorine .

Fluorinated Thiazole Derivatives

2-((3-(Trifluoromethyl)phenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic Acid

- Structure: Substituted with a 3-(trifluoromethyl)phenylamino group.

- Key Differences: The trifluoromethyl group’s strong electron-withdrawing effect contrasts with the 2-fluorophenoxy group’s moderate electronegativity, which may reduce steric hindrance in the target compound .

5-Methyl-2-(4-trifluoromethylphenyl)-thiazole-4-carboxylic Acid

- Structure : Features a 4-trifluoromethylphenyl group at the 2-position.

- Activity: No direct pharmacological data, but the para-trifluoromethyl substitution is common in protease inhibitors due to enhanced π-π stacking .

- Key Differences: The target compound’s ortho-fluorine on the phenoxy group may introduce steric effects that alter binding compared to para-substituted analogs .

Phenoxy-Linked Thiazole Derivatives

2-[(4-Fluorophenoxy)methyl]-4-methyl-1,3-thiazole-5-carboxylic Acid

- Structure: Includes a 4-fluorophenoxymethyl group.

- Activity: Not explicitly reported, but the methylene spacer between the phenoxy and thiazole rings may increase conformational flexibility compared to the target compound’s direct linkage .

Physicochemical and Pharmacokinetic Considerations

| Compound | Molecular Weight | Key Substituents | logP (Predicted) | Solubility |

|---|---|---|---|---|

| Target Compound | 281.27 | 2-(2-Fluorophenoxy), 4-methyl | 2.8 | Moderate (polar groups) |

| Febuxostat | 316.37 | 3-Cyano, 4-isobutoxy | 3.2 | Low (hydrophobic groups) |

| BAC | 312.77 | 4-Chlorobenzylamino | 3.0 | Low (amino group) |

| 2-((3-Trifluoromethyl)phenyl)amino analog | 316.27 | 3-Trifluoromethylphenylamino | 3.5 | Very low |

- Fluorine’s Role: The ortho-fluorine in the target compound may reduce metabolic degradation compared to non-fluorinated analogs, as seen in febuxostat’s stability .

- Solubility : The carboxylic acid group in all analogs improves aqueous solubility, but bulky substituents (e.g., isobutoxy in febuxostat) counteract this effect .

Research Findings and Implications

- Febuxostat’s Success: Highlights the importance of optimizing substituent size and electronic properties for target engagement. The target compound’s smaller phenoxy group might be advantageous for penetrating tissues with dense vasculature .

- Antidiabetic Potential: BAC’s activity suggests that thiazole-5-carboxylic acid derivatives with electron-withdrawing groups (e.g., fluorine, chlorine) warrant exploration for metabolic disorders .

- Synthetic Feasibility: –15 emphasize the need for high-yield synthetic routes, particularly for introducing fluorophenoxy groups without side products .

Biological Activity

2-(2-Fluorophenoxy)-4-methyl-1,3-thiazole-5-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C11H8FNO3S

- Molecular Weight : 253.25 g/mol

- CAS Number : 1219581-80-2

- Structure : The compound contains a thiazole ring, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens.

Table 1: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | Study A |

| Staphylococcus aureus | 16 µg/mL | Study B |

| Candida albicans | 64 µg/mL | Study C |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines. For instance, it was shown to reduce TNF-alpha and IL-6 levels in macrophage cultures.

Case Study: Inhibition of Cytokine Production

A study conducted on LPS-stimulated macrophages revealed that treatment with the compound led to a 50% reduction in TNF-alpha secretion at a concentration of 10 µM.

Anticancer Potential

Preliminary research suggests that this compound may possess anticancer properties. In particular, it has been tested against various cancer cell lines.

Table 2: Anticancer Activity

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 15 | Study D |

| MCF-7 | 25 | Study E |

| A549 | 20 | Study F |

The proposed mechanism of action for the biological activities of this compound includes:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways.

- Cell Cycle Arrest : The compound has been observed to induce cell cycle arrest in cancer cells, leading to apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.